molecular formula C6H13ClN2O B6225977 2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride CAS No. 2323066-97-1

2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride

Cat. No. B6225977
CAS RN: 2323066-97-1
M. Wt: 164.6
InChI Key:
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Description

2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride, also known as 2-PAM, is a synthetic derivative of pyrrolidine, a five-membered cyclic amine. It is an organophosphorus compound that acts as an acetylcholinesterase (AChE) inhibitor and is used as an antidote to organophosphate poisoning. It is an essential part of the medical treatment of such poisoning and is also used in laboratory experiments to study the effects of AChE inhibition.

Mechanism of Action

2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride hydrochloride is an AChE inhibitor, meaning that it blocks the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. When acetylcholine accumulates in the synaptic cleft, it results in an increased level of synaptic transmission, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride hydrochloride depend on the dose and duration of treatment. At low doses, it has been shown to increase alertness and cognitive performance, while at higher doses it can cause muscle twitching, seizures, and even death. Additionally, it has been shown to have an anti-inflammatory effect on the brain and to reduce the symptoms of Parkinson’s disease.

Advantages and Limitations for Lab Experiments

2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a long shelf life. Additionally, it is relatively safe to use, as it does not cause significant side effects at low doses. However, it is important to note that it can be toxic at higher doses, and should be used with caution.

Future Directions

The potential future directions for research on 2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride hydrochloride are numerous. One possible direction is to further explore the effects of AChE inhibitors on the development of Alzheimer’s disease. Additionally, further research could be done to investigate the potential for 2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride hydrochloride to be used as a treatment for Parkinson’s disease. Other areas of research could include the effects of AChE inhibitors on learning and memory, as well as the potential for 2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride hydrochloride to be used as an anti-inflammatory agent.

Synthesis Methods

2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride hydrochloride is synthesized from the reaction of 2-pyrrolidinone with acetyl chloride in the presence of a base, such as potassium carbonate. The reaction produces 2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride and potassium chloride.

Scientific Research Applications

2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride hydrochloride is used in scientific research to study the effects of AChE inhibition. It has been used in a variety of studies, including those involving the effects of AChE inhibitors on learning and memory, as well as studies of the effects of AChE inhibitors on the development of Alzheimer’s disease.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride involves the reaction of pyrrolidine with acetic anhydride to form N-acetylpyrrolidine, which is then reacted with ammonium chloride to form 2-[(2R)-pyrrolidin-2-yl]acetamide. The final step involves the addition of hydrochloric acid to the amide to form the hydrochloride salt.", "Starting Materials": [ "Pyrrolidine", "Acetic anhydride", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form N-acetylpyrrolidine.", "Step 2: N-acetylpyrrolidine is then reacted with ammonium chloride in the presence of a solvent such as ethanol to form 2-[(2R)-pyrrolidin-2-yl]acetamide.", "Step 3: The final step involves the addition of hydrochloric acid to the amide to form the hydrochloride salt of 2-[(2R)-pyrrolidin-2-yl]acetamide." ] }

CAS RN

2323066-97-1

Product Name

2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride

Molecular Formula

C6H13ClN2O

Molecular Weight

164.6

Purity

95

Origin of Product

United States

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